

stability testing of Maraviroc with N-Formyl Maraviroc-d6 under different conditions

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Compound of Interest

Compound Name: N-Formyl Maraviroc-d6

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Stability of Maraviroc Under Stress: A Comparative Analysis of Degradation Pathways

A comprehensive review of the stability of the antiretroviral drug Maraviroc under various stress conditions reveals its susceptibility to degradation, particularly under oxidative and photolytic stress. This guide synthesizes findings from multiple studies to provide researchers, scientists, and drug development professionals with a comparative overview of Maraviroc's stability profile, detailing experimental protocols and degradation products.

While the specific comparative stability data for Maraviroc alongside its deuterated N-formylated analog, **N-Formyl Maraviroc-d6**, is not publicly available, extensive research has been conducted on the forced degradation of Maraviroc. These studies are crucial for understanding its intrinsic stability, identifying potential degradation products, and developing stable pharmaceutical formulations.

Comparative Stability of Maraviroc Under Different Stress Conditions

Maraviroc exhibits varying degrees of stability when subjected to different stress conditions as mandated by the International Conference on Harmonisation (ICH) guidelines. The following table summarizes the degradation of Maraviroc observed in several key studies.



Stress Condition	Observations	Degradation Products Identified
Acid Hydrolysis	Generally stable in mild acidic conditions, but significant degradation occurs in stronger acidic environments (e.g., 5N HCl at 60°C for 1 hour). One study identified a known impurity as a degradation product.[1][2]	Dealkylation products, amine from amide bond hydrolysis.[1]
Base Hydrolysis	Shows susceptibility to alkaline conditions, with some studies reporting the formation of unknown degradation products.[1] Significant degradation was observed with 2N NaOH at 60°C for 1 hour.	Amine from amide bond hydrolysis.[1]
Oxidative Stress	Highly susceptible to oxidation. [1][3][4] Significant degradation is observed with hydrogen peroxide (e.g., 30% H ₂ O ₂ at 60°C for 1 hour).	N-oxide formation is a primary degradation pathway.[1] Phenyl ring oxidation products have also been identified.[1]
Thermal Degradation	Generally stable under thermal stress. One study reported exposure to 105°C for 3 days with minimal degradation.[5]	-
Photolytic Degradation	Susceptible to degradation under UVA light.[1][3] One study identified 12 and 14 degradation products in ultrapure and river water, respectively, under UV-VIS radiation.[1]	-



Neutral Hydrolysis	Generally resistant to neutral hydrolysis (refluxing with water - at 100°C for 1 hour).[1][5]
Humidity	Stable under high humidity conditions (e.g., 85% humidity - for 3 days).[5]

Experimental Protocols for Maraviroc Stability Testing

The stability-indicating methods for Maraviroc primarily employ High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) with UV or mass spectrometric detection.

Sample Preparation for Stress Studies

A general procedure for subjecting Maraviroc to stress conditions involves dissolving the drug substance in a suitable solvent and then exposing it to the specific stressor. For instance:

- Acid Hydrolysis: Maraviroc is refluxed with hydrochloric acid (e.g., 5N HCl) at a specific temperature (e.g., 60°C) for a defined period (e.g., 1 hour), followed by neutralization with a base (e.g., 5N NaOH).
- Base Hydrolysis: The drug is refluxed with a base (e.g., 2N NaOH) at a set temperature (e.g., 60°C) for a specific duration (e.g., 1 hour) and then neutralized with an acid (e.g., 2N HCl).
- Oxidative Degradation: Maraviroc is treated with hydrogen peroxide (e.g., 30% H₂O₂) at a controlled temperature (e.g., 60°C) for a specified time (e.g., 1 hour).
- Thermal Stress: The solid drug substance is exposed to a high temperature (e.g., 105°C) for an extended period (e.g., 3 days).[5]
- Photostability: The drug solution is exposed to UV (e.g., 200 watt-hours/m²) and visible light (e.g., 1.2 million lux-hours) as per ICH guidelines.



Chromatographic Conditions

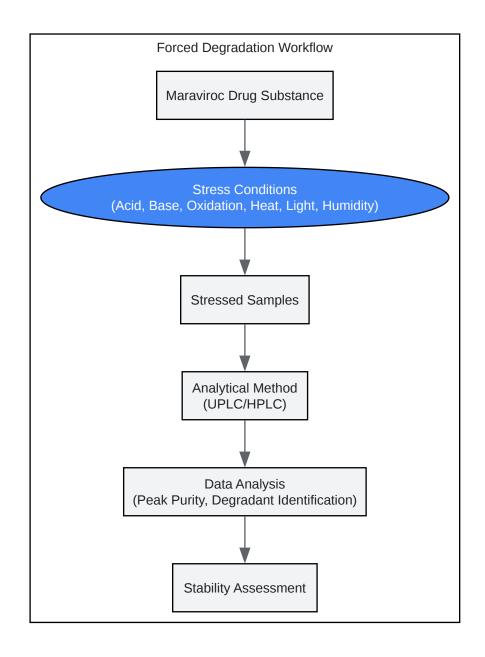
A validated UPLC method for the determination of Maraviroc and its impurities utilizes a reversed-phase column with a mobile phase consisting of a buffer and an organic solvent.[2][6] [7][8]

- Column: BEH Shield RP-18 (100 x 2.1 mm, 1.7 μm)[2][6][7]
- Mobile Phase: A mixture of 0.01 M ammonium acetate in water and acetonitrile (e.g., 63:37 v/v).[2][6][7]
- Flow Rate: 0.4 mL/min[2][6][7]
- Column Temperature: 40°C[2][6][7]
- Detection: UV at 210 nm[2][6][7]

Visualizing the Stability Testing Workflow and Degradation Pathways

The following diagrams illustrate the typical workflow for forced degradation studies and the known degradation pathways of Maraviroc.

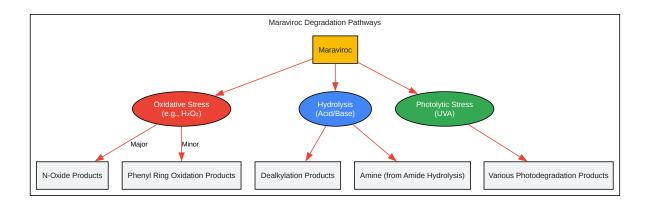




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Caption: Workflow for Forced Degradation Studies of Maraviroc.





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Caption: Known Degradation Pathways of Maraviroc.

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